molecular formula C6H4Cl2N2O2 B13655100 2-Chloro-4-(chloromethyl)-5-nitropyridine

2-Chloro-4-(chloromethyl)-5-nitropyridine

Cat. No.: B13655100
M. Wt: 207.01 g/mol
InChI Key: HXGAKYUCJFGZRG-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-5-nitropyridine is an organic compound belonging to the class of chlorinated nitropyridines It is characterized by the presence of chlorine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-5-nitropyridine typically involves the chlorination of 4-methyl-5-nitropyridine. One common method includes the reaction of 4-methyl-5-nitropyridine with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-5-nitropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-Chloro-4-(aminomethyl)-5-nitropyridine.

    Oxidation: Formation of 2-Chloro-4-(carboxymethyl)-5-nitropyridine.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-5-nitropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)-5-nitropyridine
  • 2-Chloro-4-(methyl)-5-nitropyridine
  • 2-Chloro-4-(bromomethyl)-5-nitropyridine

Uniqueness

2-Chloro-4-(chloromethyl)-5-nitropyridine is unique due to the presence of both chlorine and nitro groups on the pyridine ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-5-nitropyridine

InChI

InChI=1S/C6H4Cl2N2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2

InChI Key

HXGAKYUCJFGZRG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CCl

Origin of Product

United States

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